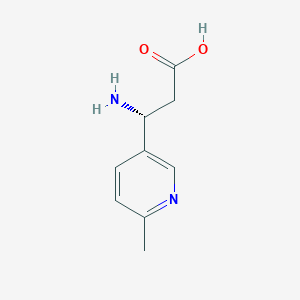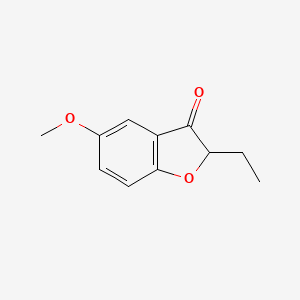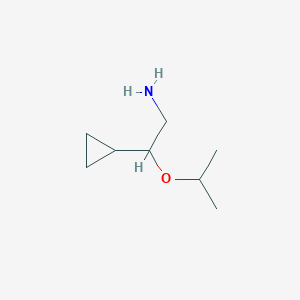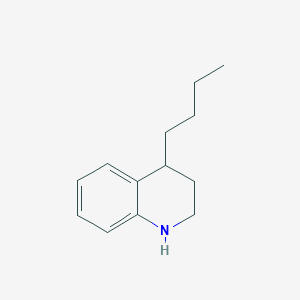
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 3,3-dimethylbutyl group attached to the nitrogen atom at the first position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine typically involves the reaction of 3,3-dimethylbutylamine with a suitable pyrazole precursor. One common method is the condensation of 3,3-dimethylbutylamine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrazole derivatives.
Substitution: Various alkylated or acylated pyrazole derivatives.
科学的研究の応用
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.
1-(3,3-Dimethylbutyl)-1H-pyrazol-5-amine: Another positional isomer with the amine group at the fifth position.
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-carboxamide: Contains a carboxamide group instead of an amine group.
Uniqueness
1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethylbutyl group can also affect the compound’s lipophilicity and overall pharmacokinetic properties, making it distinct from other pyrazole derivatives.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
1-(3,3-dimethylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)4-5-12-7-8(10)6-11-12/h6-7H,4-5,10H2,1-3H3 |
InChIキー |
JNDLXESFOUJMPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCN1C=C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine](/img/structure/B13311275.png)

![[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine](/img/structure/B13311282.png)


![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
